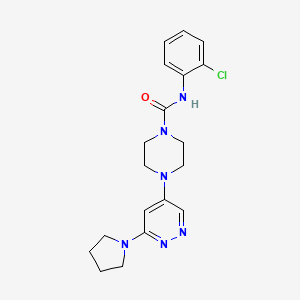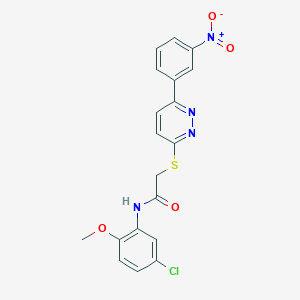![molecular formula C19H15N5OS B2598674 N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034343-70-7](/img/structure/B2598674.png)
N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a chemical compound with the molecular formula C19H15N5OS and a molecular weight of 361.42. It is part of the benzo[c][1,2,5]thiadiazoles class of compounds, which are recognized to possess potent pharmacological activities, including anticancer potential .
Synthesis Analysis
The synthesis of benzo[c][1,2,5]thiadiazoles involves a series of seventeen compounds synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzo[c][1,2,5]thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzo[c][1,2,5]thiadiazoles include substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives .Applications De Recherche Scientifique
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, including benzothiazoles and pyrimidines, are pivotal in medicinal chemistry due to their diverse biological activities. The unique properties of these compounds have led to the development of a wide range of pharmaceuticals and materials with significant therapeutic potential. For example, benzothiazole derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities, serving as key frameworks for the design of new therapeutic agents (Kamal et al., 2015). Similarly, pyrimidine and its derivatives have been researched for their optoelectronic applications, indicating their versatility beyond medicinal uses (Lipunova et al., 2018).
Biological Activities and Therapeutic Applications
Benzothiazoles, for instance, are integral to many bioactive molecules, showcasing a broad spectrum of pharmacological activities. This includes their roles in antimicrobial, analgesic, anti-inflammatory, and anticancer therapies. The structural simplicity and synthetic accessibility of benzothiazole derivatives allow for the creation of chemical libraries that could lead to the discovery of new chemical entities with desirable biological activities (Sumit et al., 2020).
Optoelectronic Materials
Incorporation of pyrimidine and similar heterocycles into π-extended conjugated systems has shown great promise in the development of novel optoelectronic materials. These materials find applications in luminescent small molecules and chelate compounds, highlighting the interdisciplinary applications of these heterocyclic compounds beyond traditional medicinal chemistry (Lipunova et al., 2018).
Mécanisme D'action
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif, which is a part of the compound’s structure, have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The mode of action of N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is likely related to its optoelectronic and photophysical properties . The BTZ group, a part of the compound’s structure, is a strongly electron-accepting moiety . The compound’s interaction with its targets could involve an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the BTZ group .
Biochemical Pathways
Btz-based compounds have been researched for photocatalytic applications , suggesting that they may affect pathways related to light absorption and energy transfer.
Result of Action
Btz-based compounds have been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes , suggesting that they may have effects at the molecular and cellular level.
Action Environment
The use of btz-based compounds in photovoltaics and photocatalysis suggests that light conditions could potentially influence their action.
Orientations Futures
Benzo[c][1,2,5]thiadiazoles, including “N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide”, are being studied for their potential therapeutic applications, particularly as anticancer agents targeting tumor hypoxia . The research in this area is ongoing, and future studies may provide more insights into the potential applications of these compounds .
Propriétés
IUPAC Name |
N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5OS/c25-19(15-6-7-16-17(10-15)24-26-23-16)20-9-8-13-11-21-18(22-12-13)14-4-2-1-3-5-14/h1-7,10-12H,8-9H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZKNKSLSOFDTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5-trimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2598592.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(cyclopentylthio)ethanone](/img/structure/B2598595.png)
![((1R,5S)-3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2598597.png)
![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one](/img/structure/B2598599.png)
![(E)-4-(Dimethylamino)-N-[(2-phenyl-1,2,4-triazol-3-yl)methyl]but-2-enamide](/img/structure/B2598605.png)
![N-[(4-fluorophenyl)methyl]-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2598606.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2598607.png)
![2-Chloro-1-[4-(thiophene-2-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B2598608.png)

![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2598612.png)
![1-(3-chlorobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine](/img/structure/B2598613.png)

